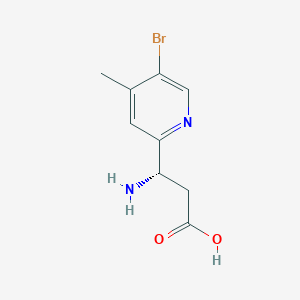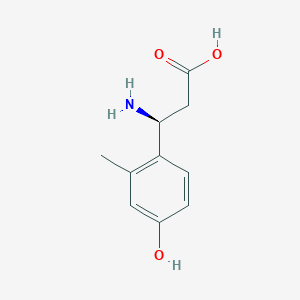
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary or tertiary alcohol.
Substitution: Formation of N-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in biochemical reactions, and modulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy group on the same carbon atom, along with a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(12)2-3-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
YALCEYJLXZXKQN-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)O)[C@H](CC(=O)O)N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


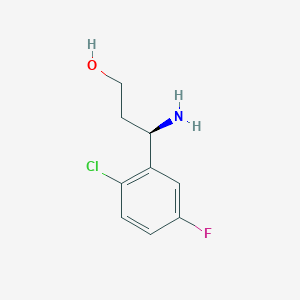
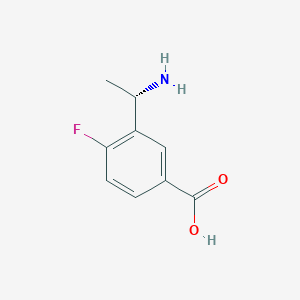
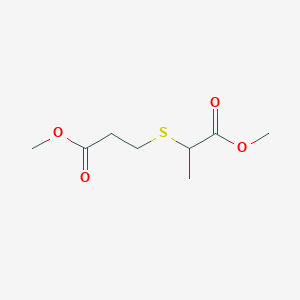

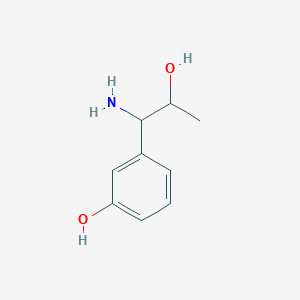
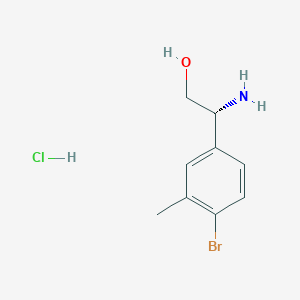
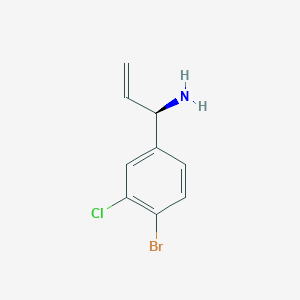


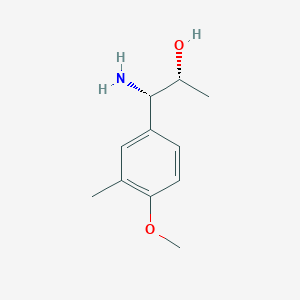
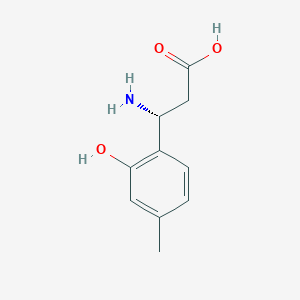
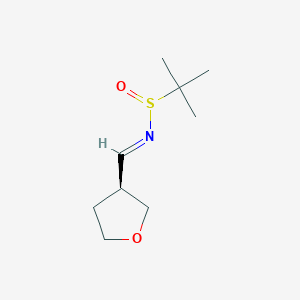
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
